Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo-
Description
The compound 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane (CAS 2043-55-2), often referred to as perfluorohexylethyl iodide, is a fluorinated alkyl iodide characterized by a six-carbon chain with nine fluorine atoms and a terminal iodine substituent. It is a key intermediate in synthesizing fluorinated thiols, surfactants, and polymers due to its high reactivity at the iodine site . Its molecular formula is C₆H₄F₉I, with a molecular weight of 368.0 g/mol. Regulatory documents note its classification under Chinese occupational exposure standards (GBZ 2.1—2007), though specific exposure limits remain undefined .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iodododecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F9I/c1-2-3-4-5-6-8(22)7-9(13,14)10(15,16)11(17,18)12(19,20)21/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPKUJGJLFFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462864 | |
| Record name | Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109603-73-8 | |
| Record name | Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- typically involves the iodination of a perfluorinated dodecane precursor. One common method includes the reaction of perfluorinated dodecane with iodine in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using specialized reactors designed to handle perfluorinated compounds. The use of continuous flow reactors can enhance the efficiency and yield of the iodination process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo-.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the perfluorinated carbon chain.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide yields a hydroxylated perfluorinated dodecane, while oxidation can produce perfluorinated carboxylic acids .
Scientific Research Applications
Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing perfluorinated chains into molecules.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- involves its interaction with various molecular targets. The perfluorinated chain imparts hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Fluorinated Iodoalkanes
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4) Structure: Longer carbon chain (C8 vs. C6) with 13 fluorine atoms. Properties: Higher molecular weight (C₈H₄F₁₃I, MW 496.0 g/mol), higher boiling point, and increased lipophilicity due to extended perfluorination. Applications: Used in synthesizing surfactants with enhanced thermal stability . Toxicity: Potential estrogenic effects observed in preliminary studies .
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane (CAS 89889-25-8) Structure: C7 chain with identical fluorine substitution pattern but an additional methylene group. Properties: Molecular formula C₇H₆F₉I (MW 382.0 g/mol). Lower density (predicted ~1.3 g/cm³) compared to C6 analogs due to reduced fluorine density per carbon .
6-Chloro-1,1,1,2,2,3,3,4,4-nonafluoro-5-iodohexane (CAS 113419-03-7) Structure: Chlorine substituent at position 5 introduces steric hindrance and alters reactivity. Properties: Molecular formula C₆H₃ClF₉I (MW 408.4 g/mol). Lower thermal stability compared to purely fluorinated analogs due to C-Cl bond vulnerability .
Ether and Thiol Derivatives
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane (CAS 1193009-98-1) Structure: Ether-functionalized derivative with a propoxy group replacing iodine. Properties: Reduced electrophilicity; used as a solvent in electronics manufacturing. Boiling point ~250°C, density ~1.32 g/cm³ .
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol Synthesis: Derived from 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane via nucleophilic substitution. Applications: Forms self-assembled monolayers (SAMs) on metal surfaces for corrosion resistance .
Physicochemical Properties
Environmental and Regulatory Considerations
- Bioaccumulation : Longer-chain analogs (e.g., tridecafluoro-8-iodooctane) exhibit higher persistence in environmental matrices compared to C6 compounds .
- Regulatory Status : The target compound (CAS 2043-55-2) is listed under EPA’s PFAS guidance but lacks defined occupational exposure limits in China .
Biological Activity
Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- (CAS Number: 109603-73-8) is a halogenated alkane characterized by its unique molecular structure that includes nine fluorine atoms and one iodine atom. Its molecular formula is CHFI with a molecular weight of 458.146 g/mol. This compound has garnered attention in various fields including chemistry, biology, and industry due to its distinctive properties and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | CHFI |
| Molecular Weight | 458.146 g/mol |
| LogP | 6.6187 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- is primarily attributed to its perfluorinated chain which enhances its hydrophobicity. This property allows the compound to interact effectively with lipid membranes and hydrophobic pockets in proteins. Such interactions can influence various biological processes including:
- Cell Membrane Integrity : The compound may affect the fluidity and permeability of cell membranes.
- Protein Interaction : It can bind to specific proteins altering their function or stability.
Toxicological Profile
Research indicates that compounds with similar structures often exhibit significant toxicity. For instance:
- Immune Response : Studies have shown that perfluoroalkyl substances (PFAS), including those related to Dodecane derivatives, can impair immune responses in humans and animals. A notable case study from the Faroe Islands indicated that exposure to PFAS was associated with lower antibody responses to vaccinations .
- Carcinogenic Potential : Some studies classify certain fluorinated compounds as carcinogenic or toxic to reproduction. The specific effects of Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- are still under investigation but warrant caution based on the behavior of structurally similar compounds .
Case Studies
- Fluorinated Compounds and Immune Function :
- Toxicity Assessment :
Scientific Research
Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- is utilized in several research applications:
- Organic Synthesis : It serves as a reagent for introducing perfluorinated chains into organic molecules.
- Drug Delivery Systems : Due to its unique chemical properties and stability under various conditions.
Industrial Applications
In industry, this compound is explored for its potential use in manufacturing specialty chemicals that require high thermal and chemical stability.
Q & A
Basic: What are the optimal synthetic routes for 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo-dodecane, and how can reaction conditions be systematically optimized?
Answer:
Synthesis typically involves radical iodoperfluoroalkylation or halogen-exchange reactions under controlled conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., perfluorinated solvents), and catalyst selection (e.g., CuI or Pd-based catalysts). A factorial design approach (varying temperature, pressure, and stoichiometry) can optimize yield and purity . For example:
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature | 80–150°C | 110°C | 78 |
| Catalyst Loading | 1–5 mol% | 3 mol% | 82 |
| Reaction Time | 12–48 hrs | 24 hrs | 75 |
Characterization via GC-MS and ¹⁹F NMR is critical to confirm structural integrity .
Advanced: How can computational modeling (e.g., DFT) predict the thermodynamic stability and reactivity of this compound under varying environmental conditions?
Answer:
Density Functional Theory (DFT) calculations can model bond dissociation energies (BDEs) for C-I and C-F bonds, revealing susceptibility to hydrolysis or photodegradation. For instance, the C-I bond BDE is ~45 kcal/mol, indicating potential lability under UV exposure . Simulations in COMSOL Multiphysics coupled with AI-driven parameter optimization can predict degradation pathways and half-lives in aqueous/organic matrices .
Basic: What spectroscopic techniques are most effective for characterizing fluorinated and iodinated regions in this compound?
Answer:
- ¹⁹F NMR : Resolves perfluoroalkyl chain environments (δ = -70 to -130 ppm) and confirms substitution patterns .
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies iodine oxidation states (binding energy ~620 eV for C-I) .
- FT-IR : Detects C-F stretches (1100–1300 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
Advanced: How do steric and electronic effects of the nonafluoro and iodo substituents influence regioselectivity in cross-coupling reactions?
Answer:
The electron-withdrawing perfluoroalkyl group deactivates the adjacent carbon, directing cross-coupling (e.g., Suzuki-Miyaura) to the iodinated site. Steric hindrance from fluorine atoms further limits reactivity at C4–C5 positions. Kinetic studies using time-resolved ¹⁹F NMR show a 3:1 preference for iodine-mediated coupling over fluorinated sites .
Basic: What are the compound’s phase behavior and solubility profiles in common solvents?
Answer:
The compound exhibits limited solubility in polar solvents (e.g., water: <0.01 mg/mL) but high solubility in fluorinated solvents (e.g., perfluorohexane: ~50 mg/mL). Differential Scanning Calorimetry (DSC) reveals a melting point of -15°C and decomposition above 200°C .
Advanced: How can contradictions in reported reaction yields or stability data be resolved through meta-analysis of existing studies?
Answer:
Meta-analysis should account for methodological variability:
- Experimental Design : Compare batch vs. flow reactors, catalyst purity, and inert atmosphere conditions .
- Data Normalization : Adjust for instrument sensitivity (e.g., NMR integration thresholds) .
- Statistical Outlier Tests : Identify anomalies using Grubbs’ test or PCA on datasets from NIST and PubChem .
Basic: What safety protocols are recommended for handling this compound given its potential hazards?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.
- Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves and face shields.
- Waste Disposal : Neutralize iodine residues with Na₂S₂O₃ before aqueous disposal .
Advanced: What theoretical frameworks (e.g., Marcus theory) explain electron-transfer mechanisms involving this compound?
Answer:
Marcus theory models electron transfer from the iodine center to electron-deficient partners (e.g., arylboronic acids). The reorganization energy (λ) for the C-I bond is calculated at 0.8 eV, correlating with experimental rate constants (k = 10⁻³ s⁻¹) .
Basic: How does the compound’s hydrophobicity compare to other perfluorinated alkanes, and what implications does this have for applications?
Answer:
The iodine substituent increases polarizability, reducing hydrophobicity (log P = 4.2) compared to non-iodinated perfluorododecane (log P = 6.5). This enhances compatibility with hybrid organic/fluorophilic systems .
Advanced: What role does this compound play in designing fluorinated surfactants or liquid crystals, and how can molecular dynamics simulations guide this?
Answer:
The iodine atom serves as a polar anchor in surfactant self-assembly. MD simulations (using GROMACS) predict critical micelle concentrations (CMC) of 0.1 mM and layer spacing in liquid crystals (~3.2 nm) . Experimental validation via SAXS aligns with simulated data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
